3-Methylpiperidine

Description

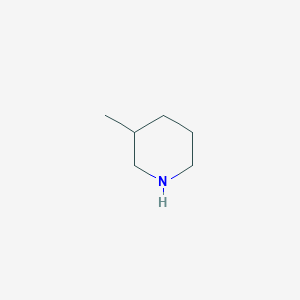

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029195 | |

| Record name | 3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylpiperidine appears as a colorless liquid with a characteristic odor. Less dense than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

626-56-2 | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDI976OYAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylpiperidine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 626-56-2

This technical guide provides an in-depth overview of 3-Methylpiperidine, a heterocyclic organic compound with significant applications in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals involved in drug development and organic chemistry.

Chemical and Physical Properties

This compound, also known as 3-pipecoline, is a colorless to pale yellow liquid at room temperature with a characteristic amine-like, fishy, or ammoniacal odor.[1] It is a cyclic amine and a derivative of piperidine with a methyl group at the 3-position.[1] Its chemical structure consists of a six-membered nitrogen-containing saturated ring.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 626-56-2 | [1] |

| Molecular Formula | C6H13N | [1][2][3] |

| Molecular Weight | 99.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like, fishy, ammoniacal | [1] |

| Boiling Point | 123 - 126 °C at 763 mmHg | [5][6] |

| Melting Point | -24 °C | [5] |

| Density | 0.845 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.447 | [6] |

| Solubility | Miscible with water and common organic solvents | [1][3][5][7] |

| Flash Point | 8 °C (46.4 °F) - closed cup | [5] |

| pKa | 11.07 (+1) at 25°C | [1] |

| Vapor Pressure | 12.1 mmHg at 25°C | |

| Vapor Density | 3.42 (air=1) | [8] |

Synthesis and Manufacturing

The industrial production of this compound can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of 3-methylpyridine (3-picoline). This reaction is typically carried out at elevated temperatures (50-100 °C) and hydrogen pressures (3-5 MPa) using catalysts such as nickel or platinum.[9]

Another documented synthesis route involves the catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase over metal oxide catalysts at temperatures between 300-400 °C.[10]

A general laboratory-scale synthesis workflow is depicted below:

Caption: General synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals.[1][3][11] Its nucleophilic nature, owing to the secondary amine group, allows it to participate in various chemical transformations such as alkylation and acylation reactions.[1][11]

Key applications include its use as a reactant for the synthesis of:

-

Phenylpropenamide derivatives with anti-hepatitis B virus activity.[3][7]

-

CB2 receptor agonists for the treatment of chronic pain.[3][7]

The following diagram illustrates the role of this compound as a precursor in the synthesis of various bioactive molecules.

References

- 1. Page loading... [guidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. (R)-3-Methylpiperidine | C6H13N | CID 6427444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.fi [fishersci.fi]

- 6. This compound 99 626-56-2 [sigmaaldrich.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 3 methylpiperidine [3_methylpiperidine.sincerechemicals.com]

- 10. US5714610A - Process for the preparation of this compound and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine, a substituted derivative of piperidine, is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, saturated ring system, combined with the presence of a chiral center, provides a valuable platform for the design of novel therapeutic agents. The stereochemistry of the methyl group at the 3-position profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and experimental protocols related to the synthesis and resolution of this compound stereoisomers.

Chemical Structure and Identification

This compound is a secondary amine with a methyl group substituted at the third carbon atom of the piperidine ring.

Molecular Formula: C₆H₁₃N[1]

Molecular Weight: 99.17 g/mol [1]

Synonyms: 3-Pipecoline, β-Pipecoline[2]

The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-methylpiperidine and (S)-3-methylpiperidine. The racemic mixture is the most commonly available form.

| Compound | IUPAC Name | CAS Number |

| Racemic this compound | This compound | 626-56-2 |

| (R)-3-Methylpiperidine | (3R)-3-methylpiperidine | 16078-25-4[1] |

| (S)-3-Methylpiperidine | (3S)-3-methylpiperidine | 17305-22-5[2][3] |

Stereoisomerism

The tetrahedral carbon at the 3-position of the piperidine ring is bonded to four different groups (a hydrogen atom, a methyl group, and two different carbon atoms within the ring), making it a stereocenter. This results in the existence of a pair of enantiomers, which are non-superimposable mirror images of each other.

The (R) and (S) designations are assigned based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the methyl group relative to the rest of the piperidine ring is the key differentiating feature between the two enantiomers. This stereochemical difference is critical in drug design, as biological systems, being chiral themselves, often exhibit stereospecific interactions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological disposition. While the properties of the racemic mixture are well-documented, data for the individual enantiomers are less commonly reported.

| Property | Racemic this compound | (R)-3-Methylpiperidine | (S)-3-Methylpiperidine |

| Appearance | Colorless to light yellow liquid | - | - |

| Boiling Point | 124-126 °C | - | - |

| Melting Point | -24 °C | - | - |

| Density | 0.845 g/mL at 25 °C | - | - |

| pKa | 11.23 (predicted) | - | - |

| Refractive Index (n²⁰/D) | 1.447 | - | - |

| Optical Rotation ([α]²⁰/D) | 0° (racemic) | Negative (-) | Positive (+)[2] |

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature and should be determined experimentally.

Experimental Protocols

Synthesis of Racemic this compound via Hydrogenation of 3-Picoline

A common and effective method for the synthesis of racemic this compound is the catalytic hydrogenation of 3-picoline (3-methylpyridine).

References

(S)-3-Methylpiperidine: A Chiral Building Block for Modern Drug Discovery

(An In-depth Technical Guide)

Introduction

(S)-3-Methylpiperidine is a chiral heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1] The piperidine scaffold is one of the most prevalent N-heterocycles found in drugs approved by the US Food and Drug Administration (FDA).[2] The introduction of a chiral center, as in (S)-3-Methylpiperidine, provides the stereochemical specificity often required for potent and selective interaction with biological targets.[] As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects, the demand for versatile and enantiomerically pure intermediates like (S)-3-Methylpiperidine has grown significantly.[4][5] This guide provides a technical overview of its properties, synthesis, applications, and safety, tailored for professionals in drug discovery and chemical research.

Physicochemical and Safety Data

(S)-3-Methylpiperidine is a colorless to pale yellow liquid with a characteristic amine-like odor.[6][7] It is a flammable and corrosive compound requiring careful handling.[8] Below is a summary of its key physical, chemical, and safety properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 626-56-2 (Racemate) | 17305-22-5 ((S)-enantiomer)[9][10] |

| Molecular Formula | C₆H₁₃N | |

| Molecular Weight | 99.17 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 125-126 °C at 763 mmHg | [12] |

| Melting Point | -24 °C | [7] |

| Density | 0.845 g/mL at 25 °C | [12] |

| Refractive Index (n20/D) | 1.447 | [12] |

| Flash Point | 8 °C / 46.4 °F | [7] |

| Water Solubility | Miscible | [7] |

| pKa | 10.49 ± 0.10 (Predicted) | [10] |

Table 2: Hazard and Safety Information

| Identifier | Description | Source(s) |

| GHS Pictograms | Flame, Corrosion, Exclamation Mark | [12] |

| Signal Word | Danger | [8] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation. | [8][13] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

Synthesis of (S)-3-Methylpiperidine

The enantioselective synthesis of chiral piperidines is a significant area of research, with several effective strategies developed to access enantiomerically pure compounds like (S)-3-Methylpiperidine. These methods are crucial for providing the necessary materials for drug development pipelines.

Caption: Key synthetic strategies for producing enantiopure (S)-3-Methylpiperidine.

Key synthetic approaches include:

-

Catalytic Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods. It involves the asymmetric reduction of pyridine or 3-methylpyridine precursors using chiral metal catalysts, often based on rhodium (Rh) or iridium (Ir).[2][4][14] A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity, which are then reduced to the corresponding piperidines.[15][16][17]

-

Chiral Auxiliary-Mediated Synthesis: This classical strategy involves temporarily attaching a chiral molecule (an auxiliary) to a precursor to direct a stereoselective reaction.[18] For example, chiral amino alcohols like (R)-phenylglycinol can be used to form rigid bicyclic systems that control the stereochemistry of subsequent alkylation or reduction steps.[19] After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.[18]

-

Resolution of Racemates: Racemic this compound can be separated into its constituent enantiomers through classical resolution (forming diastereomeric salts with a chiral acid) or kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme.

-

Enantioselective C-H Functionalization: Modern methods have been developed for the catalytic, regio- and enantio-selective functionalization of C-H bonds in acyclic amines to construct the chiral piperidine ring.[20]

Example Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

The following protocol is a representative example for the synthesis of enantioenriched 3-substituted piperidines, adapted from a rhodium-catalyzed asymmetric reductive Heck reaction methodology.[15][16] This process involves the formation of a 3-substituted tetrahydropyridine intermediate, which is subsequently reduced.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Intermediate)

-

Under a nitrogen atmosphere, dissolve sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) and cool the solution to -78 °C.

-

Add phenyl chloroformate (20 mmol) dropwise to the solution.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction by adding water (50 mL).

-

Extract the mixture twice with diethyl ether (Et₂O, 30 mL each).

-

Combine the organic layers and wash sequentially with 1N NaOH (twice) and 1N HCl (twice).

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.

-

Purify the crude product using a short silica gel pad with an acetone/hexane gradient to yield the dihydropyridine intermediate.[15]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

-

To a sealed vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).[15]

-

Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and an aqueous solution of cesium hydroxide (CsOH, 50 wt%, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the boronic acid (e.g., an arylboronic acid, 3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

After cooling, dilute the mixture with Et₂O (5 mL) and pass it through a silica plug.

-

Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.[15]

Step 3: Reduction to 3-Substituted Piperidine

-

The resulting tetrahydropyridine can be reduced to the final piperidine product using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the desired enantioenriched 3-substituted piperidine.[16]

Applications in Drug Development

The (S)-3-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and clinical drug candidates.[2][21] Its structural rigidity and chiral nature are key to achieving high-affinity binding and selectivity for various biological targets.

References

- 1. nbinno.com [nbinno.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. fishersci.fi [fishersci.fi]

- 8. fishersci.com [fishersci.com]

- 9. (3S)-3-methylpiperidine | 17305-22-5; 626-56-2 | Buy Now [molport.com]

- 10. (S)-(+)-3-METHYLPIPERIDINE | 17305-22-5 [amp.chemicalbook.com]

- 11. (3S)-3-methylpiperidine | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 16. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 18. (3S)-3-methylpiperidine | 17305-22-5 | Benchchem [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

3-Methylpiperidine solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of 3-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a crucial heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents and specialty chemicals. Understanding its physicochemical properties is paramount for its effective use in research, development, and manufacturing.

Solubility Data

The solubility of this compound is a critical parameter for its application in various solvent systems. While qualitatively described as miscible with common organic solvents, quantitative data provides more precise insights for formulation and process development.

Quantitative Solubility Data

A summary of the quantitative solubility of this compound in various solvents at 25°C is presented in Table 1.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (g/L) |

| Ethanol | 2596.2 |

| Methanol | 2356.27 |

| Ethyl Acetate | 1976.77 |

| n-Butanol | 2157.61 |

| n-Propanol | 1857.39 |

| Acetone | 1653.21 |

| 1,4-Dioxane | 1460.4 |

| Isopropanol | 1294.94 |

| Acetonitrile | 1162.81 |

| Methyl Acetate | 1063.05 |

| Isobutanol | 911.88 |

| N,N-Dimethylformamide (DMF) | 777.0 |

| Toluene | 420.3 |

| Water | 3.73 |

Data sourced from Scent.vn[1]

It is important to note that while the table provides a specific value for water solubility, other sources describe this compound as "miscible" or "fully miscible" with water.[2][3] Furthermore, studies on the liquid-liquid equilibrium of the this compound-water system indicate temperature-dependent miscibility, suggesting the potential for a phase split under certain conditions.[4] This discrepancy highlights the need for careful consideration of the intended application's temperature and concentration when preparing aqueous solutions of this compound.

Stability Data

This compound is generally stable under normal storage conditions. However, its reactivity and potential for degradation under specific environmental stresses are important considerations for ensuring its quality and safety.

General Stability and Storage

-

General Stability: Stable under recommended storage conditions.[5]

-

Storage Recommendations: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, open flames, and direct sunlight.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from studies on similar secondary amines and piperidine derivatives.

-

Oxidative Degradation: As a secondary amine, this compound is susceptible to oxidation. The initial step likely involves the formation of an amine radical through electron abstraction from the nitrogen atom or hydrogen abstraction from the α-carbon.[7] Further oxidation can lead to the formation of hydroxylamines and nitrones.[8]

-

Photo-oxidation: In the presence of light and atmospheric oxidants like hydroxyl radicals (•OH), piperidine derivatives can undergo degradation. This process can be initiated by H-abstraction from both the N-H and C-H bonds, leading to a variety of degradation products.[1][4][9][10]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6] Studies on similar heterocyclic amines suggest that the degradation mechanism can involve ring opening and fragmentation.

A proposed general degradation pathway for this compound is illustrated in the diagram below.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and assessing the stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker bath

-

Sealed vials

-

Volumetric flasks

-

Syringe filters (compatible with the solvent)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent using a rotary evaporator or a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, dry the flask to a constant weight.

-

The final weight of the flask minus its initial tare weight gives the mass of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the aliquot taken.

-

Caption: Experimental workflow for solubility determination.

Protocol for Stability Assessment (Stress Testing)

This protocol describes a general approach for stress testing to evaluate the stability of this compound under various conditions, in line with principles from ICH guidelines.

Objective: To assess the stability of this compound under thermal and photolytic stress.

A. Thermal Stability Testing:

Materials:

-

This compound

-

Sealed, inert glass vials

-

Ovens or climate chambers capable of maintaining temperatures at increments above ambient (e.g., 40°C, 50°C, 60°C).

-

Analytical instrumentation for purity assessment (e.g., GC-MS, HPLC).

Procedure:

-

Sample Preparation:

-

Place a known amount of this compound into several sealed, inert glass vials.

-

-

Exposure:

-

Place the vials in ovens set at predetermined elevated temperatures.

-

Withdraw samples at specified time points (e.g., 1, 3, 7, 14, and 30 days).

-

-

Analysis:

-

At each time point, analyze the samples for purity and the formation of degradation products using a validated analytical method (e.g., GC-MS or HPLC).

-

Compare the results to a control sample stored at the recommended storage temperature.

-

B. Photostability Testing:

Materials:

-

This compound

-

Photostability chamber with a controlled light source (e.g., xenon lamp) capable of providing a specified light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

UV-transparent and opaque sample containers.

-

Analytical instrumentation for purity assessment.

Procedure:

-

Sample Preparation:

-

Place this compound in both UV-transparent and opaque (control) containers.

-

-

Exposure:

-

Expose the samples in the photostability chamber for a defined duration.

-

-

Analysis:

-

After exposure, analyze both the exposed and control samples for purity and degradation products.

-

Significant degradation in the transparent container compared to the control indicates photosensitivity.

-

Caption: Logical relationships in stability assessment.

This technical guide provides foundational data and methodologies for working with this compound. For specific applications, it is recommended to perform detailed experimental verification of solubility and stability under the conditions of intended use.

References

- 1. scent.vn [scent.vn]

- 2. Page loading... [guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Liquid to Liquid Thermal Shock Test | ESPEC CORP. [espec.co.jp]

- 6. Piperidine, 3-methyl- [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Piperidine, 3-methyl- (CAS 626-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. galaxy.ai [galaxy.ai]

- 10. embibe.com [embibe.com]

The Biological Versatility of 3-Methylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a chiral center and a basic nitrogen atom, allow for diverse chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their analgesic, anticancer, and antiviral properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways they modulate.

Analgesic Activity of 3-Methyl-4-(N-phenylamido)piperidines

A significant area of research for this compound derivatives has been in the development of potent and short-acting analgesics, particularly derivatives of fentanyl. Structure-activity relationship (SAR) studies have demonstrated that the introduction of a methyl group at the 3-position of the piperidine ring can significantly influence analgesic potency and duration of action.

Quantitative Analgesic Activity Data

The analgesic potency of a series of 3-methyl-4-(N-phenylamido)piperidine derivatives has been evaluated using the mouse hot-plate test, with results compared to morphine and fentanyl. The data is summarized in the table below.

| Compound | Diastereomer | ED₅₀ (mg/kg, IV) | Potency Ratio vs. Morphine | Potency Ratio vs. Fentanyl | Duration of Action (min at 2x ED₅₀) |

| 40 | cis | - | - | - | ~2 |

| 42 | cis | - | 13,036 | 29 | - |

| 43 | trans | - | 2778 | 6 | ~2 |

| 47 | - | - | - | - | ~2 |

| 57 | - | - | - | - | ~2 |

| Fentanyl | - | - | - | 1 | ~10 |

| Morphine | - | - | 1 | - | - |

Data extracted from "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics"[1]. Specific ED₅₀ values for all compounds were not provided in the source material.

Experimental Protocol: Mouse Hot-Plate Test for Analgesia

The hot-plate test is a standard method for assessing the central analgesic activity of compounds.[2][3][4][5][6]

Objective: To determine the latency of a nociceptive response to a thermal stimulus in mice following the administration of a test compound.

Apparatus:

-

Hot plate apparatus with a metal surface maintained at a constant temperature (typically 52-55°C).

-

Transparent cylindrical restrainer to confine the mouse to the hot plate surface.

-

Timer.

Procedure:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate and start the timer. Observe for nocifensive behaviors such as paw licking, paw shaking, or jumping. Record the time (in seconds) until the first nocifensive response. This is the baseline latency. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the this compound derivative or control substance (e.g., vehicle, morphine) intravenously (IV).

-

Post-treatment Latency: At predetermined time intervals after compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is determined by a significant increase in the response latency compared to the baseline and vehicle-treated groups. The ED₅₀ (the dose that produces a maximal analgesic effect in 50% of the animals) can be calculated from the dose-response curve.

Opioid Receptor Signaling Pathway

The analgesic effects of these this compound derivatives are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[7] Activation of the μ-opioid receptor (MOR) initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission.

References

- 1. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 6. jcdr.net [jcdr.net]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylpiperidine: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Methylpiperidine. The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, presented in a format tailored for laboratory and drug development professionals.

Chemical Identification and Physical Properties

This compound, also known as 3-Pipecoline, is a cyclic secondary amine with the chemical formula C₆H₁₃N.[1] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] It is less dense than water and is fully miscible with water.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N | [2][3] |

| Molecular Weight | 99.17 g/mol | [2][6][7] |

| CAS Number | 626-56-2 | [2][8] |

| EC Number | 210-953-6 | [4][9] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Amine-like | [3] |

| Boiling Point | 123 - 126 °C | [3][9] |

| Melting Point | -24 °C | [3] |

| Flash Point | 8 °C / 46.4 °F | [3][8] |

| Density | 0.845 g/cm³ at 25 °C | [4][9] |

| Vapor Density (Air=1) | 3.42 | [4] |

| Water Solubility | Fully miscible | [3][4] |

| Refractive Index | n20/D 1.447 | [9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8] It is a highly flammable liquid and vapor.[4][9] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4]

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [4][9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][9] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4][9] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [4][9] |

Hazard Pictograms:

Safe Handling and Storage Protocols

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber are recommended), chemical-resistant clothing, and chemical safety goggles or a face shield. In case of inadequate ventilation, use a NIOSH/MSHA-approved respirator for organic vapors.[8]

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[8] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[8]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed.[4][8]

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][10]

-

Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the storage and handling areas.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of exposure or a spill.

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4] If skin irritation occurs, get medical advice/attention.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[8]

-

Ingestion: If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting.[8] Call a poison center or doctor/physician if you feel unwell.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4] Water spray can be used to cool containers.[8]

-

Unsuitable Extinguishing Media: A direct water jet may be ineffective and can spread the fire.[2]

-

Specific Hazards: Highly flammable liquid and vapor.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][10] Containers may explode when heated.[5][10] Combustion may produce toxic gases, including nitrogen oxides and carbon monoxide.[4][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources.[5] Ensure adequate ventilation.[5] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent the substance from entering drains or watercourses.[4]

-

Cleanup Methods: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5] Collect the material into a labeled container for disposal.[4] For large spills, dike the area to contain the spill.[5]

Toxicological and Ecological Information

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Acute effects include irritation to the skin, eyes, and respiratory system.[4] It is harmful if swallowed.[4] To date, the chronic health effects of this compound have not been fully investigated.[4]

Table 3: Ecotoxicity Data

| Test | Species | Result | Source(s) |

| LC50 (96 hours) | Fathead minnow | 259.71 mg/L (Predicted) | [4] |

Ecological Information

This compound is considered to be not toxic to the aquatic environment based on predicted data.[4] It is not readily biodegradable and has a low potential for bioaccumulation.[4] Due to its water solubility, it is likely to be mobile in the environment.[4][8]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4][8]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, static discharge, and direct sunlight.[4][8]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[8][10]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic vapors of nitrogen oxides, carbon monoxide, and carbon dioxide.[4][8]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4][8]

Experimental Protocols

Detailed experimental methodologies for the toxicological data presented in safety data sheets are often not publicly available. The data is typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). For instance, acute oral toxicity (LD50) is often determined using a protocol similar to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). Skin irritation studies generally follow guidelines like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). Researchers requiring detailed experimental protocols should refer to these standardized guidelines.

Disposal and Transportation

Disposal

Dispose of unused product and contaminated packaging in accordance with local, regional, and national regulations.[2][4] Waste should be handled as hazardous.[2] It is recommended to use a licensed professional waste disposal service.

Transportation

This compound is regulated for transport.

Table 4: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group | Source(s) |

| DOT | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (Piperidine, 3-methyl-) | 3 (Subsidiary Hazard 8) | II | [8] |

This guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. Piperidine, 3-methyl- [webbook.nist.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.fi [fishersci.fi]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. (R)-3-Methylpiperidine | C6H13N | CID 6427444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S)-3-methylpiperidine | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound 99 626-56-2 [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

The Elusive Presence of 3-Methylpiperidine in Nature: A Technical Guide to Its Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine, a heterocyclic amine, is a valuable building block in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1][2] While its synthetic routes are well-established, its natural occurrence is more enigmatic. This technical guide provides a comprehensive overview of the current understanding of this compound in the natural world, including its known sources, and presents generalized protocols for its isolation. Due to the limited specific data on this compound, this guide also discusses the broader context of piperidine alkaloid signaling pathways to provide a framework for future research.

Natural Occurrence of this compound

This compound is not found in high abundance in nature. However, evidence suggests its presence in trace amounts as a volatile component in some plant essential oils and as a metabolic byproduct of certain microbial fermentation processes.[1] The piperidine structural motif is a common feature in a wide array of natural alkaloids, such as those found in black pepper (Piper nigrum) and the venom of the red imported fire ant (Solenopsis invicta).[3] While these sources are rich in other piperidine derivatives, the specific presence and concentration of this compound are not well-documented.

Quantitative Data

Currently, there is a notable lack of specific quantitative data on the concentration of this compound in natural sources. The available literature consistently refers to its presence in "trace amounts" without providing specific figures. This information gap highlights a potential area for future research, particularly in the analysis of essential oils and microbial fermentation broths where its presence has been suggested.

Table 1: Summary of Natural Occurrence Data for this compound

| Natural Source Category | Specific Organism(s) | Reported Concentration | Citation(s) |

| Plant Essential Oils | Not specified in available literature | Trace amounts | [1] |

| Microbial Fermentation | Not specified in available literature | Trace amounts | [1] |

Isolation of this compound from Natural Sources

Given the volatile and basic nature of this compound, its isolation from complex natural matrices like plant essential oils or microbial broths requires a multi-step approach. The following is a generalized experimental protocol for the isolation of volatile amines from plant material, which can be adapted for the targeted isolation of this compound.

General Experimental Protocol: Isolation of Volatile Amines from Plant Material

This protocol is a composite of established methods for the extraction of volatile alkaloids and amines from plant sources.[4][5][6]

1. Extraction of Essential Oil:

-

Objective: To isolate the volatile components, including this compound, from the plant matrix.

-

Method: Steam distillation is a common method for extracting essential oils.[6]

-

Fresh or dried plant material is placed in a distillation apparatus.

-

Steam is passed through the plant material, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture is then condensed.

-

The essential oil, containing the volatile amines, is separated from the aqueous phase.

-

2. Acid-Base Extraction for Amine Enrichment:

-

Objective: To selectively separate the basic amine compounds from the largely non-basic components of the essential oil.

-

Method:

-

Dissolve the essential oil in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).

-

Extract the organic solution with an aqueous acid solution (e.g., 5% hydrochloric acid). The basic amines will be protonated and move into the aqueous phase.

-

Separate the aqueous layer.

-

Make the aqueous layer basic by adding a strong base (e.g., sodium hydroxide) to deprotonate the amine hydrochlorides, regenerating the free amines.

-

Extract the now basic aqueous solution with a non-polar organic solvent to recover the purified amines.

-

3. Chromatographic Purification:

-

Objective: To isolate this compound from other extracted amines.

-

Method: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds.[7][8][9]

-

The enriched amine fraction is injected into a GC-MS system.

-

The compounds are separated based on their boiling points and interactions with the chromatographic column.

-

The mass spectrometer provides mass-to-charge ratio data, allowing for the identification of this compound by comparing its mass spectrum to known standards.

-

For preparative isolation, preparative gas chromatography can be employed to collect the fraction corresponding to this compound.

-

4. Characterization:

-

Objective: To confirm the identity and purity of the isolated this compound.

-

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Determines the precise molecular weight and elemental composition.

-

Potential Signaling Pathways and Neurological Effects

While specific signaling pathways for this compound have not been elucidated, the broader class of piperidine alkaloids is known to interact with the central nervous system.[10][11] For instance, some piperidine derivatives have been shown to act as antagonists at histamine H3 and sigma-1 receptors, suggesting potential applications in pain management.[12] Furthermore, derivatives of 3-phenylpiperidine have demonstrated activity as dopamine-autoreceptor agonists.[10] The neurological effects of piperidine itself have been studied, indicating its influence on emotional behavior and extrapyramidal functions.

Given that this compound is a key building block in the synthesis of analgesics and antipsychotics, it is plausible that it or its derivatives interact with various receptor systems in the brain.[1] Future research could explore the binding affinity of this compound to a range of neurological targets to uncover its potential pharmacological activities.

Visualizations

Caption: A generalized workflow for the isolation of this compound from plant sources.

Caption: Hypothesized neurological interactions of this compound based on related compounds.

Conclusion

The natural occurrence of this compound remains an area that requires more in-depth investigation. While it is known to exist in trace amounts in certain natural products, specific sources and concentrations are yet to be determined. The isolation of this compound from natural matrices is feasible using a combination of standard extraction and chromatographic techniques. Understanding the potential signaling pathways of this compound, likely through the study of its interaction with various neurological receptors, could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and direct future research into the natural sourcing and pharmacological potential of this important molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Analysis of amines in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unveiling 3-Methylpiperidine: A Journey Through its Discovery and Historical Synthesis

For Immediate Release

A comprehensive technical guide released today offers an in-depth exploration of the discovery and historical context of 3-Methylpiperidine (also known as β-pipecoline), a heterocyclic organic compound that has become a vital building block in modern drug development. This guide, tailored for researchers, scientists, and pharmaceutical professionals, meticulously details the compound's initial synthesis, the evolution of its production, and the scientific landscape in which it emerged.

First synthesized in the late 19th century, this compound's journey from a laboratory curiosity to a key industrial intermediate is a testament to the advancements in organic chemistry. This guide sheds light on the pioneering work of chemists in the field of alkaloid chemistry and the development of reduction methodologies that made the synthesis of such piperidine derivatives possible.

From Picoline to Piperidine: The Genesis of this compound

The earliest documented synthesis of this compound is attributed to the esteemed German chemist Albert Ladenburg. In his 1888 publication in the Berichte der deutschen chemischen Gesellschaft, Ladenburg detailed the reduction of 3-methylpyridine (β-picoline) using sodium in boiling ethanol. This method, a variation of the Birch reduction, represented a significant breakthrough in the synthesis of saturated heterocyclic compounds.

The historical context of this discovery is rooted in the broader scientific endeavor to understand the structure and synthesis of naturally occurring alkaloids, many of which feature the piperidine ring. The ability to synthesize substituted piperidines like this compound opened new avenues for creating novel compounds with potential physiological activity.

Early Synthetic Methodologies: A Comparative Overview

While Ladenburg's sodium/ethanol reduction was a landmark achievement, the mid-20th century saw the advent of catalytic hydrogenation, which offered a more efficient and scalable route to this compound. This method, involving the reaction of 3-picoline with hydrogen gas in the presence of a metal catalyst such as platinum or palladium, has become a cornerstone of industrial production.

Another significant early method for synthesizing this compound is the catalytic cyclization of 2-methyl-1,5-diaminopentane. This process, carried out at high temperatures over a solid catalyst, provides a direct route to the piperidine ring system.

The following table summarizes the key historical and early industrial synthesis methods for this compound, highlighting the evolution of reaction conditions and yields.

| Method | Precursor | Reagents/Catalyst | Typical Conditions | Reported Yield | Reference Period |

| Ladenburg Reduction | 3-Methylpyridine (β-Picoline) | Sodium, Ethanol | Boiling Ethanol | Not explicitly quantified in early reports | Late 19th Century |

| Catalytic Hydrogenation | 3-Methylpyridine (β-Picoline) | Platinum (e.g., PtO₂) or Palladium | Hydrogen gas, elevated pressure | High | Mid-20th Century |

| Catalytic Cyclization | 2-Methyl-1,5-diaminopentane | Solid acid catalyst | High temperature (e.g., 300-400 °C) | High | Mid-20th Century |

Experimental Protocols from the Archives

This guide provides detailed experimental protocols for these foundational synthetic methods, compiled from historical and early industrial literature. These protocols offer valuable insights into the practical aspects of 19th and 20th-century organic synthesis.

Ladenburg's Reduction of 3-Picoline (Conceptual Reconstruction)

Based on Ladenburg's 1888 work, the procedure would have involved the gradual addition of metallic sodium to a solution of 3-picoline in absolute ethanol, maintained at reflux. The reaction's progress was monitored by the consumption of sodium. Upon completion, water was cautiously added to quench any unreacted sodium, followed by distillation to isolate the this compound. Purification was likely achieved through fractional distillation.

Early Catalytic Hydrogenation of 3-Picoline

A typical early protocol for the catalytic hydrogenation would involve charging a high-pressure autoclave with 3-picoline, a suitable solvent like ethanol, and a catalytic amount of platinum oxide (Adams' catalyst). The vessel would then be pressurized with hydrogen gas and heated. After the theoretical amount of hydrogen was consumed, the catalyst would be removed by filtration, and the this compound isolated and purified by distillation.

Logical Progression of Synthesis Development

The evolution of this compound synthesis can be visualized as a logical progression driven by the pursuit of efficiency, safety, and scalability.

Physical Properties: A Historical Snapshot

Early characterization of this compound relied on fundamental physical constants. The data presented below is a compilation from early 20th-century sources, providing a baseline for the compound's physical properties.

| Property | Value |

| Boiling Point | 125-126 °C |

| Density (at 25 °C) | 0.845 g/mL |

| Refractive Index (n20/D) | 1.447 |

This in-depth guide serves as a critical resource for understanding the origins and development of a molecule that continues to play a significant role in the advancement of medicinal chemistry. By examining its historical context, researchers and drug development professionals can gain a deeper appreciation for the foundations upon which modern synthetic strategies are built.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)-3-methylpiperidine, a valuable chiral building block in medicinal chemistry. The methodologies presented herein focus on modern, efficient, and highly stereoselective approaches to obtaining the desired (R)-enantiomer in high purity.

Introduction

The 3-methylpiperidine scaffold is a key structural motif present in numerous biologically active compounds and pharmaceutical agents. The stereochemistry at the C3 position is often critical for the desired pharmacological activity, making the development of robust and efficient methods for the synthesis of enantiomerically pure (R)-3-methylpiperidine a significant area of research. This document outlines two distinct and effective strategies for achieving this: Asymmetric Hydrogenation of a Pyridinium Salt and a Chiral Auxiliary-Mediated approach. A third promising method, Chemo-enzymatic Dearomatization, is also discussed.

I. Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This approach involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methylpyridinium salt using a chiral rhodium catalyst. The resulting N-benzyl-(R)-3-methylpiperidine can then be deprotected to yield the final product. This method is highly efficient and provides good enantioselectivity.

Data Presentation

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | ee (%) |

| 1 | N-benzyl-3-methylpyridinium bromide | [Rh(cod)₂]OTf (2) / (R,R)-f-spiroPhos (2.2) | (R)-N-benzyl-3-methylpiperidine | 85 | 88 |

| 2 | (R)-N-benzyl-3-methylpiperidine | Pd/C, H₂ | (R)-3-methylpiperidine | >95 | >99 |

Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

Materials:

-

N-benzyl-3-methylpyridinium bromide

-

[Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

-

(R,R)-f-spiroPhos (chiral ligand)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous 2,2,2-Trifluoroethanol (TFE)

-

Dodecane (internal standard)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (0.23 mg, 2 mol%) and (R,R)-f-spiroPhos (0.30 mg, 2.2 mol%) to a vial. Add 0.5 mL of anhydrous THF and stir the mixture at 40°C for 1 hour.

-

Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide (0.025 mmol), triethylamine (17.4 µL, 0.125 mmol), and dodecane (10 mg) as an internal standard. Add 0.5 mL of anhydrous THF and 0.5 mL of anhydrous TFE.

-

Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate. Cap the vial and place it in a high-pressure hydrogenation reactor.

-

Reaction Execution: Purge the reactor five times with nitrogen, followed by five purges with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

-

Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine are determined by GC analysis. The product is purified by column chromatography.

-

Deprotection: The purified (R)-N-benzyl-3-methylpiperidine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield (R)-3-methylpiperidine.

Logical Workflow Diagram

Caption: Workflow for the Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide.

II. Chiral Auxiliary-Mediated Synthesis

This method utilizes a chiral auxiliary, (1R)-2-hydroxy-1-phenylethylamine (derived from D-phenylglycinol), to direct the stereoselective methylation of a piperidin-2-one precursor. Subsequent reduction of the lactam affords the desired (R)-3-methylpiperidine. This strategy provides excellent stereocontrol.

Data Presentation

| Entry | Starting Material | Key Intermediate | Final Product | Overall Yield (%) | de (%) |

| 1 | δ-valerolactone and D-phenylglycinol | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | (S)-3-methylpiperidine | ~82 (methylation) | >99 |

| 2 | (3S)-1-[(1R)...]-3-methylpiperidin-2-one | (3S)-3-methylpiperidine | Not reported | >95 |

Note: The original literature reports the synthesis of the (S)-enantiomer. To obtain the (R)-enantiomer, one would start with L-phenylglycinol.

Experimental Protocol: Synthesis of (3R)-3-Methylpiperidine via Chiral Auxiliary

Part A: Synthesis of (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

Materials:

-

1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one

-

sec-Butyllithium (s-BuLi)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Enolate Formation: Dissolve 1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

-

Slowly add 2.5 equivalents of s-BuLi solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

-

Alkylation: Add 3.0 equivalents of methyl iodide to the reaction mixture at -78°C. Stir for an additional 30 minutes at this temperature.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

Part B: Reduction of the Chiral Lactam

Materials:

-

(3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

Procedure:

-

Reduction: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0°C.

-

Slowly add a solution of (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).

-

Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude N-protected (R)-3-methylpiperidine.

-

Auxiliary Cleavage: The chiral auxiliary can be removed by hydrogenolysis (e.g., using Pd(OH)₂/C, Pearlman's catalyst, under a hydrogen atmosphere) to yield (R)-3-methylpiperidine.

Synthetic Pathway Diagram

Caption: Chiral auxiliary-mediated synthesis of (R)-3-methylpiperidine.

III. Chemo-enzymatic Dearomatization

A highly promising and green approach for the synthesis of chiral piperidines is the chemo-enzymatic dearomatization of activated pyridines. This method utilizes a cascade of an amine oxidase and an ene-imine reductase (EneIRED) to convert an N-substituted tetrahydropyridine into a stereo-defined piperidine. By selecting the appropriate EneIRED, either the (R) or (S) enantiomer can be obtained with high enantiomeric excess. For instance, the synthesis of (S)-N-Boc-3-methylpiperidine has been reported with high conversion and enantiomeric excess using a specific EneIRED. It is anticipated that by employing a stereocomplementary EneIRED, the (R)-enantiomer can be accessed.

Conceptual Workflow Diagram

Caption: Conceptual workflow for the chemo-enzymatic synthesis of (R)-N-Boc-3-methylpiperidine.

Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine is a key structural motif in a significant class of potent synthetic analgesics. Its incorporation into molecules, particularly those targeting the opioid system, has led to the development of compounds with remarkable potency and, in some cases, desirable pharmacokinetic profiles such as short duration of action. This document provides an overview of the application of this compound in the synthesis of analgesics, focusing on fentanyl and meperidine analogues. It includes summarized data, detailed experimental protocols, and visualizations of key concepts to aid in the research and development of novel pain therapeutics.

The piperidine ring is a fundamental component of morphine, the archetypal opioid analgesic, and is crucial for its analgesic activity.[1] The addition of a methyl group at the 3-position of the piperidine ring has been shown to have a significant impact on the pharmacological properties of these molecules, often enhancing analgesic potency.[2]

Data Presentation

Table 1: Analgesic Potency of this compound Derivatives

| Compound | Analgesic Test | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) | Duration of Action | Reference |

| cis-42 | Mouse Hot-Plate | 13,036 | 29 | - | [3] |

| 43 | Mouse Hot-Plate | 2,778 | 6 | ~2 min | [3] |

| 40 (Brifentanil) | Mouse Hot-Plate | - | - | ~2 min | [3] |

| 47 | Mouse Hot-Plate | - | - | ~2 min | [3] |

| 57 | Mouse Hot-Plate | - | - | ~2 min | [3] |

| cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (23) | Rat Tail Withdrawal | 6,684 | - | Shorter than Morphine | [2] |

Table 2: Receptor and Transporter Binding Affinities of Meperidine Analogues

| Compound | DAT Ki (μM) | SERT Ki (μM) | NET Ki (μM) | μ-Opioid Ki (μM) | Reference |

| Meperidine | - | 0.041 | - | - | [4] |

| 7e (3,4-dichlorophenyl derivative) | 0.125 | - | - | - | [5] |

| 7f (2-naphthyl derivative) | - | 0.0072 | - | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (A Fentanyl Analogue)

This protocol is based on the synthesis described by Van Bever et al.[2]

Step 1: Synthesis of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate (5)

-

A Schiff base is formed from methyl 3-methyl-4-oxopiperidinecarboxylate and aniline.

-

The resulting Schiff base is reduced with sodium borohydride (NaBH4).

-

This reaction yields a mixture of cis and trans isomers of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate (5).[2]

Step 2: Propionylation to form methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-1-piperidinecarboxylate (6)

-

The mixture of isomers (5) is reacted with propionic anhydride in refluxing toluene.

-

This step yields the propionylated product (6).[2]

Step 3: Separation of Diastereoisomers

-

The cis (6a) and trans (6b) diastereoisomers are separated by fractional crystallization from a mixture of isopropyl ether and isopropyl alcohol.[2]

Step 4: Removal of the N-carbomethoxy group

Note: The original paper states that selective removal of this group under acidic or basic conditions was unsuccessful.[6] Alternative deprotection strategies not detailed in the source would be required.

Step 5: N-Alkylation with Phenethyl Bromide

-

The deprotected cis-3-methyl-4-(N-phenylpropionamido)piperidine is reacted with phenethyl bromide to yield the final product.

Protocol 2: In Vivo Analgesic Assay - Rat Tail Withdrawal Test

This protocol is a standard method for assessing the analgesic efficacy of novel compounds.[2]

1. Animals: Male Wistar rats (or other suitable strain) weighing 180-220g are used.

2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before testing.

3. Drug Administration:

- The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO).

- The compound is administered intravenously (i.v.) via a tail vein.

- A control group receives the vehicle only.

4. Tail Withdrawal Test:

- The distal part of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C).

- The latency time for the rat to withdraw its tail from the hot water is recorded.

- A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

- Measurements are taken at various time points after drug administration (e.g., 5, 15, 30, 60 minutes) to determine the onset and duration of action.

5. Data Analysis:

- The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

- The ED50 value (the dose required to produce a 50% analgesic effect) is calculated using appropriate statistical methods, such as the Litchfield and Wilcoxon method.[6]

Visualizations

Signaling Pathway of Opioid Analgesics

Caption: Opioid Receptor Signaling Pathway

Experimental Workflow for Synthesis and Evaluation

Caption: Synthesis and Evaluation Workflow

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Structure-Activity Relationship Logic

References

- 1. tandfonline.com [tandfonline.com]